Magnesium Ascorbate

Catalog No.
S869454
CAS No.
15431-40-0
M.F
C12H14MgO12
M. Wt
374.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium Ascorbate

CAS Number

15431-40-0

Product Name

Magnesium Ascorbate

IUPAC Name

magnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate

Molecular Formula

C12H14MgO12

Molecular Weight

374.54 g/mol

InChI

InChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1

InChI Key

AIOKQVJVNPDJKA-ZZMNMWMASA-L

SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Mg+2]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2]

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2]

Potential Antioxidant and Anti-Inflammatory Properties:

Magnesium Ascorbate, a combination of magnesium and vitamin C (ascorbic acid), has been studied for its potential antioxidant and anti-inflammatory properties. In vitro studies suggest it may reduce the production of inflammatory markers in skin cells []. However, further research is needed to confirm these findings and understand the mechanisms at play.

Bone Health:

A study in rats showed that combined supplementation with magnesium and vitamin C, compared to either alone, could help prevent steroid-associated osteonecrosis (bone death) []. The study suggests these nutrients might work synergistically to promote bone formation and inhibit bone resorption. However, more research is required to determine the effectiveness and safety of this approach in humans.

Other Potential Applications:

Limited scientific research exists on other potential applications of Magnesium Ascorbate. Some preliminary studies suggest it may be beneficial for:

  • Skin health: Due to its potential antioxidant properties, it might be used in cosmetics, although no definitive evidence supports this claim [].
  • Improving vitamin C absorption: Some believe Magnesium Ascorbate might be gentler on the stomach than other forms of vitamin C, potentially leading to better absorption. However, further research is needed to confirm this.
  • The research on Magnesium Ascorbate is limited and often involves in vitro or animal studies. More human trials are needed to confirm its potential benefits and safety.
  • Magnesium Ascorbate should not be considered a substitute for a balanced diet and healthy lifestyle.
  • Always consult with a healthcare professional before taking any new supplements, including Magnesium Ascorbate.

Magnesium ascorbate is a mineral salt formed from magnesium and ascorbic acid, commonly known as vitamin C. Its chemical formula is C12H14MgO12\text{C}_{12}\text{H}_{14}\text{MgO}_{12} with a molecular weight of approximately 374.54 g/mol. This compound appears as a white, odorless powder with a slightly bitter taste and is characterized by its stability and low hygroscopicity, making it suitable for various supplement formulations. Unlike pure ascorbic acid, magnesium ascorbate is less acidic and gentler on the stomach, which enhances its appeal for individuals sensitive to gastrointestinal disturbances from traditional vitamin C supplements .

The mechanism of action of Magnesium Ascorbate is primarily due to its two components:

  • Vitamin C (Ascorbate): Acts as an antioxidant, protecting cells from free radical damage and supporting various biological processes like collagen synthesis and immune function [].
  • Magnesium: Plays a crucial role in over 300 enzymatic reactions in the body, including energy production, muscle function, and nerve transmission [].

Some studies suggest that Magnesium Ascorbate might be better absorbed than ascorbic acid due to its gentler nature on the stomach, potentially enhancing the benefits of both magnesium and vitamin C []. However, more research is needed to confirm this.

Magnesium Ascorbate is generally considered safe for healthy adults when taken at recommended doses. However, high doses may cause diarrhea, nausea, and stomach cramps []. People with kidney problems or those taking certain medications should consult a healthcare professional before using Magnesium Ascorbate [].

Typical of both its components. Ascorbic acid is known for its antioxidant properties, acting as a reducing agent and reacting with reactive oxygen species to prevent oxidative damage. In biological systems, it can be oxidized to dehydroascorbic acid through the loss of electrons, which can then participate in further reactions with free radicals . The presence of magnesium may also influence the reactivity of the compound, enhancing the absorption of magnesium in the body due to the synergistic effects of vitamin C .

Biologically, magnesium ascorbate serves multiple functions. It acts as a potent antioxidant, neutralizing free radicals and thus protecting cells from oxidative stress. The combination of magnesium and vitamin C supports various physiological processes, including immune function, collagen synthesis, and the maintenance of healthy skin. Magnesium plays a crucial role in muscle function and nerve transmission, while vitamin C is essential for the synthesis of collagen and acts to enhance iron absorption .

The synthesis of magnesium ascorbate typically involves the reaction of magnesium salts (such as magnesium oxide or magnesium carbonate) with ascorbic acid in an aqueous solution. This process results in the formation of magnesium ascorbate and water:

Mg2++2C6H8O6Mg C6H7O6)2+2H+\text{Mg}^{2+}+2\text{C}_6\text{H}_8\text{O}_6\rightarrow \text{Mg C}_6\text{H}_7\text{O}_6)_2+2\text{H}^+

This method ensures that the resulting compound retains both the beneficial properties of magnesium and vitamin C while being stable for storage and consumption .

Magnesium ascorbate finds extensive applications in various fields:

  • Nutritional Supplements: It is widely used in dietary supplements due to its enhanced bioavailability of magnesium combined with vitamin C.
  • Food Industry: As an antioxidant food additive, it helps preserve food quality by preventing oxidative spoilage.
  • Pharmaceuticals: Utilized in formulations aimed at boosting immune health and providing antioxidant support.
  • Cosmetics: Incorporated into skincare products for its skin health benefits due to its antioxidant properties .

Magnesium ascorbate is part of a broader category of ascorbates that includes several similar compounds. Here are some notable comparisons:

CompoundChemical FormulaUnique Features
Calcium AscorbateC12H14CaO12\text{C}_{12}\text{H}_{14}\text{CaO}_{12}Buffered form; higher calcium content; used for bone health support.
Sodium AscorbateC6H6NaO6\text{C}_{6}\text{H}_{6}\text{NaO}_{6}Water-soluble; often used in food preservation; less acidic than pure vitamin C.
Potassium AscorbateC6H6KO6\text{C}_{6}\text{H}_{6}\text{KO}_{6}Similar to sodium ascorbate; used for electrolyte balance.
Zinc AscorbateC12H14ZnO12\text{C}_{12}\text{H}_{14}\text{ZnO}_{12}Provides zinc along with vitamin C; supports immune function.

Magnesium ascorbate stands out due to its dual role in providing both magnesium and vitamin C while being gentle on the digestive system compared to other forms like calcium or sodium ascorbate . This unique combination makes it particularly appealing for individuals seeking comprehensive nutritional support without gastrointestinal discomfort.

Industrial Production Processes

Industrial synthesis of magnesium ascorbate follows a standardized protocol to ensure scalability and compliance with pharmaceutical-grade standards. The process begins with the reaction of L-ascorbic acid and magnesium oxide in purified water, forming a magnesium ascorbate solution [2]. Subsequent steps include filtration to remove insoluble impurities, crystallization to precipitate the compound, and centrifugation to isolate the crystalline product [2]. The material is then dried at controlled temperatures to minimize thermal degradation, followed by sieving to achieve uniform particle size (90% through 40 mesh) [2].

Key industrial considerations include:

  • Raw Material Purity: Pharmaceutical-grade ascorbic acid (≥82% assay) and magnesium oxide (≥6% magnesium content) are used to meet stringent quality criteria [2].
  • Scale-Up Parameters: Reactor sizing, temperature control during crystallization (-5°C to 25°C), and drying conditions (≤7% moisture content) are optimized for batch consistency [2] [5].
  • Quality Control: Finished products undergo microbiological testing (total viable count ≤1,000 CFU/g) and heavy metal screening (lead ≤3 ppm, arsenic ≤1 ppm) [2].

Laboratory-Scale Synthesis Protocols

Laboratory methods prioritize precise stoichiometric ratios and reaction monitoring. A typical protocol involves neutralizing ascorbic acid with magnesium hydroxide in a 1:1 molar ratio under nitrogen atmosphere to prevent oxidation [1] [3]. The reaction proceeds at 25°C for 2–4 hours, with pH maintained at 7.5 using calcium hydroxide to facilitate salt formation [5]. Post-reaction, the mixture is filtered, washed with cold ethanol, and lyophilized to obtain a fine powder [3].

Critical parameters for lab synthesis include:

  • Solvent Selection: Water-ethanol mixtures (3:1 v/v) enhance solubility while minimizing ascorbic acid degradation [5].
  • Yield Optimization: Excess magnesium hydroxide (10–15% molar surplus) compensates for incomplete reactions, achieving yields of 85–92% [3].

Reaction Mechanisms in Magnesium Ascorbate Formation

The synthesis relies on acid-base neutralization dynamics. Ascorbic acid (pKa₁ = 4.2, pKa₂ = 11.6) donates protons to magnesium hydroxide, forming magnesium ascorbate and water [3]:
$$
\text{C}6\text{H}8\text{O}6 + \text{Mg(OH)}2 \rightarrow \text{C}{12}\text{H}{14}\text{MgO}{12} + 2\text{H}2\text{O}
$$
In gastric environments, magnesium oxide hydrates to magnesium hydroxide, raising pH to 4–5, which promotes in situ ascorbate salt formation [3]. Concurrently, magnesium carbonate releases Mg²⁺ ions that bind with ascorbate anions, further enhancing yield [3].

Comparative Analysis of Production Methods

ParameterIndustrial Method [2]Laboratory Method [3] [5]
Scale100–500 kg batches0.1–5 g batches
ReagentsMgO, purified waterMg(OH)₂, ethanol-water
Reaction Time2.5–4 hours2–4 hours
Yield78–85%85–92%
Purity ControlHPLC, ICP-MSTitration, UV-Vis

Industrial processes favor magnesium oxide for cost efficiency, while lab protocols use magnesium hydroxide for better reaction control [2] [3]. Batch crystallization in industrial settings introduces variability (±5% assay), whereas lab lyophilization ensures consistent stoichiometry [5].

Fermentation-Based Synthesis Approaches

Current production methods exclusively utilize chemical synthesis, as no commercial fermentation routes for magnesium ascorbate exist. Theoretical bio-based approaches could involve Gluconobacter strains oxidizing glucose to ascorbic acid, followed by magnesium chelation. However, enzymatic degradation of ascorbate and low titers (<50 g/L) render this economically unviable compared to chemical methods [1] [2].

Neutralization Reaction Dynamics

The reaction kinetics are influenced by:

  • pH: Optimal ascorbate formation occurs at pH 7.5–8.0, balancing proton donation and magnesium solubility [3].
  • Temperature: Elevated temperatures (>40°C) accelerate reaction rates but risk ascorbic acid oxidation [2].
  • Mixing Efficiency: Turbulent flow reactors reduce reaction time by 30% compared to batch stir tanks [2].

Industrial neutralization achieves 95% conversion within 90 minutes using high-shear mixers, whereas lab magnetic stirring requires 150 minutes [2] [5]. Post-neutralization, rapid cooling to 10°C stabilizes the product against thermal degradation [2].

Redox Activity in Biological Systems

Magnesium ascorbate demonstrates profound redox activity through multiple interconnected mechanisms that fundamentally influence cellular oxidative balance. The ascorbate component functions as a highly efficient electron donor, capable of sequential one-electron and two-electron transfers that form the foundation of its biological activity [1] [2]. The compound exhibits exceptional reactivity with free radicals, demonstrating rate constants of 10⁷-10⁸ M⁻¹s⁻¹ for radical scavenging reactions, significantly exceeding the reactivity of other cellular antioxidants such as glutathione [3] [4].

The redox cycling of magnesium ascorbate proceeds through a carefully orchestrated sequence of oxidation-reduction reactions. Initial oxidation yields monodehydroascorbate radical, which possesses an unusually long half-life of seconds to minutes under physiological conditions, depending on oxygen and metal ion concentrations [5]. This stability allows for efficient radical chain termination and provides a reservoir for ascorbate regeneration [2] [3]. Subsequent oxidation produces dehydroascorbate, which serves as a critical intermediate in the ascorbate recycling pathway [6] [7].

The magnesium component significantly influences redox activity by affecting membrane stability during oxidative stress and modulating the availability of ascorbate at cellular interfaces [8] [9]. Magnesium ions enhance the reducing capacity of ascorbate through stabilization of membrane transport systems and optimization of cellular uptake mechanisms [1] [10]. This synergistic interaction is particularly evident in systems requiring sustained antioxidant activity, where magnesium availability directly correlates with ascorbate effectiveness [11] [12].

In biological systems, magnesium ascorbate participates in the ascorbate-glutathione cycle, which represents the primary enzymatic antioxidant defense mechanism [6] [7]. The compound serves as the initial electron donor for ascorbate peroxidase, catalyzing hydrogen peroxide reduction while generating monodehydroascorbate radical [13] [14]. Magnesium ions are essential for glutathione reductase activity, which regenerates reduced glutathione from its oxidized dimer, completing the antioxidant cycle [4] [7].

Enzymatic Interaction Patterns

Magnesium ascorbate exhibits complex enzymatic interaction patterns that extend far beyond simple cofactor relationships. The compound serves as an essential cofactor for over sixty mammalian enzymes, with the most significant interactions occurring with iron and 2-oxoglutarate-dependent dioxygenases [15] [16] [17]. These enzymes require ascorbate for the reduction of ferric iron to ferrous iron, maintaining the active catalytic state necessary for hydroxylation reactions [17].

The enzymatic interaction patterns demonstrate remarkable specificity and efficiency. For prolyl-4-hydroxylases involved in collagen synthesis, magnesium ascorbate maintains enzyme activity through continuous reduction of oxidized iron centers, with apparent Km values ranging from 150-250 μM [16]. The mechanism involves direct binding of ascorbate to enzyme-bound iron, followed by electron transfer and subsequent product release [15].

Dopamine β-monooxygenase represents a particularly well-characterized example of magnesium ascorbate enzymatic interaction. The enzyme requires both ascorbate as an electron donor and magnesium-ATP for optimal activity, with synergistic effects observed when both components are present [11]. The apparent Km for ascorbate is 376 μM, while magnesium-ATP demonstrates a Km of 132 μM, indicating high-affinity interactions [11] [12]. This enzyme system demonstrates the critical importance of magnesium in facilitating ascorbate function, as the presence of magnesium-ATP enhances norepinephrine biosynthesis by 5-6 fold compared to ascorbate alone [11] [12].

Histone demethylases of the Jumonji C family exhibit ascorbate dependency with Km values typically ranging from 150-300 μM [16]. These enzymes require ascorbate for the reduction of iron centers and the maintenance of catalytic activity during chromatin remodeling processes. Magnesium influences these interactions indirectly through effects on chromatin structure and enzyme accessibility.

The enzymatic interaction patterns also extend to copper-containing enzymes, where magnesium ascorbate supports the activity of peptidylglycine α-amidating monooxygenase and other copper-dependent hydroxylases [5]. These interactions demonstrate the versatility of magnesium ascorbate in supporting diverse enzymatic processes through metal ion reduction and cofactor regeneration.

Cellular Transport Mechanisms

Cellular transport mechanisms for magnesium ascorbate involve sophisticated systems that ensure optimal intracellular availability and distribution. The primary transport pathway utilizes sodium-dependent vitamin C transporters (SVCT1 and SVCT2), which demonstrate an absolute requirement for magnesium and calcium ions for functional activity [8] [10] [9]. These transporters exhibit remarkable specificity for L-ascorbate, with Km values of 20-50 μM for SVCT1 and 13-25 μM for SVCT2 [9].

The transport mechanism operates through a complex binding sequence involving two sodium ions and one ascorbate molecule, with magnesium and calcium ions serving as essential cofactors that switch the transporter from an inactive to active conformation [8] [10]. The binding order follows the pattern Na⁺:ascorbate:Na⁺, with magnesium ions increasing the maximum transport velocity without affecting the transport Km or sodium cooperativity [8] [10].

Magnesium ions exert their effect by inducing conformational changes in the transporter protein, enabling the formation of high-affinity binding sites for both sodium and ascorbate [8] [10]. In the absence of magnesium and calcium, SVCT transporters remain in an inactive state, unable to facilitate ascorbate accumulation [8] [9]. This dependency explains why magnesium deficiency can lead to functional vitamin C deficiency even in the presence of adequate ascorbate intake.

Alternative transport mechanisms include the glucose transporter family (GLUT1, GLUT3, GLUT4), which transport dehydroascorbate, the oxidized form of ascorbate [3]. These transporters do not require magnesium for activity but contribute to ascorbate homeostasis through the uptake and subsequent intracellular reduction of dehydroascorbate [3]. The mitochondrial dehydroascorbate transporter represents another important pathway, facilitating ascorbate regeneration within mitochondria [13] [14].

Vesicular transport systems, particularly in neuroendocrine cells, demonstrate magnesium-ATP dependency for the concentration of ascorbate within secretory vesicles [11]. This process is essential for maintaining the high intravesicular ascorbate concentrations (5-10 mM) required for optimal dopamine β-monooxygenase activity. The vesicular ATPase, which is magnesium-dependent, creates the electrochemical gradient necessary for ascorbate accumulation [11] [12].

Passive diffusion mechanisms also contribute to ascorbate transport, particularly across biological membranes with established electrochemical gradients [3]. This process is influenced by membrane potential and pH gradients, with magnesium affecting membrane stability and permeability characteristics [3].

Metabolic Pathway Integration

Magnesium ascorbate demonstrates extensive integration with fundamental metabolic pathways, serving as a critical link between redox homeostasis, energy metabolism, and biosynthetic processes. The compound participates in the hexuronic acid pathway, where it connects carbohydrate metabolism with ascorbate biosynthesis in organisms capable of endogenous vitamin C production. This integration demonstrates the evolutionary importance of ascorbate in cellular metabolism.

The integration with energy metabolism occurs through multiple mechanisms. Magnesium ascorbate influences the activity of key glycolytic enzymes and affects the pentose phosphate pathway, which generates NADPH required for ascorbate regeneration [13]. The compound also participates in the tricarboxylic acid cycle through its effects on 2-oxoglutarate-dependent enzymes, creating a metabolic network that links energy production with hydroxylation reactions [13].

Mitochondrial metabolism demonstrates particularly complex integration patterns. Magnesium ascorbate affects mitochondrial electron transport through multiple mechanisms, including direct interaction with cytochrome oxidase and influence on Complex I assembly [13]. The compound also participates in mitochondrial ascorbate regeneration through the activity of Complex II, which can reduce dehydroascorbate to ascorbate [13] [14].

The integration with nucleotide metabolism occurs through the requirement for magnesium-ATP in various ascorbate-dependent processes [11] [12]. This coupling ensures that ascorbate function is linked to cellular energy status, providing a mechanism for metabolic regulation during periods of energy stress [11] [12].

Amino acid metabolism demonstrates significant integration with magnesium ascorbate function. The compound is essential for the hydroxylation of proline and lysine residues in collagen, connecting ascorbate status with protein synthesis and structural integrity [16]. Additionally, magnesium ascorbate influences the metabolism of aromatic amino acids through its effects on tyrosine and tryptophan hydroxylases [5].

The integration extends to lipid metabolism through the compound's role in carnitine biosynthesis, where it serves as a cofactor for trimethyllysine hydroxylase and γ-butyrobetaine hydroxylase [5]. This connection links ascorbate status with fatty acid oxidation and energy production from lipid substrates.

Molecular Signaling Involvement

Magnesium ascorbate participates in numerous molecular signaling pathways that regulate gene expression, cellular differentiation, and physiological responses. The compound's most significant signaling role involves epigenetic regulation through the TET (Ten-Eleven Translocation) family of DNA demethylases. These enzymes require ascorbate as a cofactor for the oxidation of 5-methylcytosine to 5-hydroxymethylcytosine and further oxidized derivatives, leading to active DNA demethylation.

The signaling involvement extends to histone modifications through the Jumonji C domain-containing histone demethylases, which require ascorbate for the removal of methyl groups from histone lysine residues. This activity directly influences chromatin structure and gene accessibility, making magnesium ascorbate a critical regulator of transcriptional programs.

Nuclear factor kappa B (NF-κB) signaling represents another major pathway influenced by magnesium ascorbate. The compound enhances NF-κB-driven epigenomic reprogramming through TET-mediated demethylation of regulatory elements, leading to increased expression of inflammatory and immune response genes. This signaling involvement is particularly evident in dendritic cell maturation, where magnesium ascorbate supplementation dramatically alters gene expression profiles.

The hypoxia-inducible factor (HIF) pathway demonstrates complex regulation by magnesium ascorbate through prolyl hydroxylase domain enzymes (PHDs) [5]. Under normoxic conditions, ascorbate maintains PHD activity, leading to HIF-1α hydroxylation and subsequent degradation [15] [5]. This regulatory mechanism allows cells to sense oxygen availability and adjust metabolic programs accordingly [5].

Cyclic adenosine monophosphate (cAMP) signaling pathways are influenced by magnesium ascorbate through effects on adenylyl cyclase activity and phosphodiesterase regulation. The compound affects endothelial barrier function through cAMP-dependent mechanisms, influencing vascular permeability and nitric oxide production.

The AMP-activated protein kinase (AMPK) pathway demonstrates ascorbate-dependent regulation through effects on endothelial nitric oxide synthase (eNOS) phosphorylation [2]. Magnesium ascorbate activates AMPK, leading to eNOS phosphorylation at serine 1177 and subsequent nitric oxide production [2]. This signaling cascade is essential for vascular function and metabolic regulation.

Calcium/calmodulin-dependent protein kinase II (CaMKII) signaling represents a direct target of magnesium ascorbate phosphate, with the compound binding to and activating CaMKII. This activation leads to downstream phosphorylation of ERK1/2 and CREB, promoting gene expression programs involved in bone formation and cellular differentiation.

Dopamine β-Monooxygenase Co-regulation

Dopamine β-monooxygenase represents a paradigmatic example of magnesium ascorbate co-regulation, demonstrating the intricate interplay between ascorbate availability, magnesium-ATP requirements, and enzymatic activity [11] [12]. This copper-containing enzyme catalyzes the conversion of dopamine to norepinephrine, a critical step in catecholamine biosynthesis.

The co-regulation involves multiple levels of interaction between magnesium, ascorbate, and ATP. Intravesicular ascorbate concentrations of 5-10 mM are maintained through magnesium-dependent transport mechanisms, providing the high concentrations necessary for optimal enzyme activity. Extravesicular ascorbate, present at concentrations of 0.1-0.5 mM, serves as an electron donor for ascorbate regeneration through vesicular membrane electron transport systems.

Magnesium-ATP demonstrates synergistic effects with ascorbate, enhancing norepinephrine biosynthesis by 5-6 fold compared to ascorbate alone [11] [12]. The apparent Km for magnesium-ATP is 132 μM, indicating high-affinity binding and suggesting that physiological concentrations of cytosolic ATP and magnesium are sufficient to support optimal enzyme activity [11] [12]. This co-regulation ensures that norepinephrine synthesis is responsive to cellular energy status.

The vesicular environment plays a crucial role in the co-regulation process. The vesicular pH of 5.5-6.0 provides optimal conditions for enzyme activity, while the membrane potential of +60 to +80 mV (inside positive) drives substrate accumulation. Magnesium ions influence both pH maintenance through effects on vesicular ATPase activity and membrane potential through effects on ion transport [11] [12].

Cytochrome b561, a transmembrane electron transport protein, facilitates ascorbate regeneration by transferring electrons from cytoplasmic ascorbate to intravesicular dehydroascorbate. This system maintains the intravesicular ascorbate pool and prevents enzyme inactivation during periods of high activity. Magnesium may influence this electron transport system through effects on membrane structure and protein conformation.

The co-regulation extends to transcriptional control, where ascorbate availability influences the expression of genes involved in catecholamine synthesis and vesicular transport. Dopamine-induced signaling pathways can regulate ascorbate release through SVCT2 transporter reversal, creating feedback mechanisms that link neurotransmitter synthesis with ascorbate homeostasis.

Long-term regulation involves the coordination of ascorbate synthesis, transport, and utilization. The efficiency of ascorbate recycling systems determines the sustainability of dopamine β-monooxygenase activity during periods of high demand. Magnesium deficiency can compromise this recycling efficiency, leading to decreased norepinephrine synthesis capacity and altered neurotransmitter balance [11] [12].

The physiological significance of this co-regulation extends beyond neurotransmitter synthesis to include stress responses, cardiovascular function, and metabolic regulation. The tight coupling between magnesium availability, ascorbate status, and dopamine β-monooxygenase activity ensures that catecholamine production is responsive to nutritional status and metabolic demands [11] [12].

Data Tables

Table 1: Enzymatic Systems Interacting with Magnesium Ascorbate

Enzyme SystemKm for Ascorbate (μM)Magnesium DependencyCellular LocationBiological Function
SVCT1/SVCT220-50 / 13-25Absolute requirementPlasma membraneAscorbate transport
Iron/2-OGDD140-300Indirect effectMultiple compartmentsHydroxylation reactions
Dopamine β-Monooxygenase376Mg-ATP requiredVesiclesNorepinephrine synthesis
Prolyl-4-Hydroxylase150-250Indirect effectEndoplasmic reticulumCollagen hydroxylation
TET Demethylases200-400Indirect effectNucleusDNA demethylation
Histone Demethylases150-300Indirect effectNucleusChromatin remodeling

Table 2: Redox Mechanisms and Rate Constants

Redox SystemElectron TransferRate Constant (M⁻¹s⁻¹)Magnesium Role
Ascorbate → MonodehydroascorbateOne electron10⁷-10⁸Membrane stabilization
Fe³⁺ → Fe²⁺ reductionOne electron10⁴-10⁵Chelation effects
Radical scavengingOne electron10⁷-10⁸Antioxidant enhancement
Ascorbate-glutathione cycleCoupled transfer10³-10⁴Enzyme cofactor

Table 3: Molecular Signaling Pathways

PathwayAscorbate FunctionMagnesium InvolvementCellular Outcome
TET-mediated demethylationIron reduction cofactorAffects iron availabilityEpigenetic regulation
NF-κB signalingEnhances DNA demethylationTranscription factor stabilityImmune response
HIF-1α regulationMaintains PHD activityIron cofactor functionOxygen sensing
CaMKII signalingDirect enzyme activationDirect binding partnerBone formation

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

374.0335676 g/mol

Monoisotopic Mass

374.0335676 g/mol

Heavy Atom Count

25

UNII

0N1G678593

Use Classification

Cosmetics -> Skin conditioning; Antioxidant

Dates

Last modified: 04-15-2024

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